L-dopachrome tautomerase (360-368)

Melanoma immunotherapy T-cell epitope mapping Antigen processing

L-Dopachrome tautomerase (360–368), sequence TLDSQVMSL, is a synthetic nonameric peptide corresponding to residues 360–368 of human tyrosinase-related protein 2 (TRP-2/DCT), a melanosomal enzyme in the melanin biosynthesis pathway. It is classified as a naturally processed, HLA-A*0201-restricted cytotoxic T lymphocyte (CTL) epitope derived from a melanocyte differentiation antigen frequently overexpressed in melanoma.

Molecular Formula
Molecular Weight
Cat. No. B1575226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-dopachrome tautomerase (360-368)
SynonymsL-dopachrome tautomerase (360-368)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

L-Dopachrome Tautomerase (360–368) Peptide: Procurement-Relevant Identity, Source, and Epitope Classification


L-Dopachrome tautomerase (360–368), sequence TLDSQVMSL, is a synthetic nonameric peptide corresponding to residues 360–368 of human tyrosinase-related protein 2 (TRP-2/DCT), a melanosomal enzyme in the melanin biosynthesis pathway [1]. It is classified as a naturally processed, HLA-A*0201-restricted cytotoxic T lymphocyte (CTL) epitope derived from a melanocyte differentiation antigen frequently overexpressed in melanoma [2]. The peptide is employed as a defined immunogenic reagent for T-cell assays, MHC tetramer construction, and peptide-based cancer immunotherapy research, with a molecular weight of 993.1 g/mol and the full IUPAC sequence L-threonyl-L-leucyl-L-α-aspartyl-L-seryl-L-glutaminyl-L-valyl-L-methionyl-L-seryl-L-leucine [3].

Naturally processed, HLA-A*0201-restricted CTL epitope from human TRP-2/DCT
Defined immunogenic reagent for T-cell assays and MHC tetramer construction
Constitutive tumor-cell presentation; no proteasome inhibitor required

Why TRP-2 Epitope Peptides Cannot Be Considered Interchangeable Reagents: The Case of L-Dopachrome Tautomerase (360–368)


Although multiple TRP-2-derived peptides share the same parent protein and HLA-A*0201 restriction motif, their functional properties diverge dramatically at the level of natural cellular processing, proteasome dependency, and capacity to elicit CTL-mediated lysis of tumor cells [1]. The 360–368 epitope is constitutively processed and presented by melanoma cells, whereas the closely related 476–484 epitope is not displayed on the cell surface unless proteasome inhibitors are applied [1]. Substituting one TRP-2 peptide for another without verifying processing competence, PA28 dependency, or tumor-cell recognition can produce false-negative T-cell assay results, confound immunomonitoring data, and invalidate vaccine construct design [2].

Processing mismatch TRP-2(476–484) is a concealed epitope; its absence of constitutive processing may not reproduce 360–368 assay readouts.
Proteasome dependency TRP-2(288–296) is PA28-independent, whereas 360–368 requires PA28; pathway biology may differ fundamentally.
MHC restriction TRP-2(180–188) is dual H-2Kb/HLA-A2 restricted; human-specific immunomonitoring may be compromised without A2 transgenics.

L-Dopachrome Tautomerase (360–368): Quantitative Differentiation Evidence Against Closest TRP-2 Epitope Comparators


Naturally Processed Epitope Status: TRP-2(360–368) vs. TRP-2(476–484) in HLA-A2.1+ Melanoma Cells

TRP-2(360–368) was identified as a naturally processed epitope capable of directing CTL-mediated lysis of HLA-A2.1+ melanoma cells endogenously expressing TRP-2. In direct contrast, CTL clones specific for TRP-2(476–484) (VMGTLVALV) were unable to lyse the same HLA-matched TRP-2+ cell lines under identical experimental conditions, demonstrating that the 476–484 epitope is not naturally presented despite sharing the same HLA restriction and parent protein [1]. This constitutes a qualitative functional difference with direct implications for reagent selection in T-cell recognition assays.

Natural Processing vs. TRP-2(476–484)
Head-to-head
360–368-specific CTLs lysed HLA-A2.1+ melanoma cells (naturally processed: YES). 476–484-specific CTLs: no lysis of same cells (naturally processed: NO).
360–368 is a constitutively presented epitope suitable for T-cell recognition assays without peptide pulsing.
Chromium-release assay; 7 tested peptides; only 360–368 confirmed natural processing.
Melanoma immunotherapy T-cell epitope mapping Antigen processing

Proteasome Activator PA28 Dependency: TRP-2(360–368) vs. TRP-2(288–296)

The generation and presentation of TRP-2(360–368) is strictly dependent on the IFN-γ-inducible proteasome activator PA28, as demonstrated by complete loss of epitope display in PA28-deficient melanoma cells and full rescue upon PA28 restoration [1]. In contrast, TRP-2(288–296) (SLDDYNHLV) is PA28-independent; its processing was diminished in IFN-γ-treated cells even without immunoproteasome upregulation [2][3]. The N-terminal flanking region of TRP-2(360–368) is sufficient to transfer PA28 dependence onto otherwise PA28-independent epitopes, confirming sequence-specific processing requirements [3].

PA28 Dependency vs. TRP-2(288–296)
Cross-study comparable
360–368: PA28-dependent (+); epitope lost in PA28-deficient cells, rescued by PA28 restoration. 288–296: PA28-independent (−).
Proteasome pathway biology differs; 288–296 cannot substitute for PA28-dependent processing studies.
Validated by loss/rescue experiments and epitope replacement studies.
Proteasome biology MHC class I processing PA28 immunoproteasome

Binding Affinity Hierarchy Among TRP-2 HLA-A*0201 Epitopes: TRP-2(360–368) vs. TRP-2(288–296)

Among 51 TRP-2-derived peptides screened for HLA-A*0201 binding using processing-defective T2 cells, TRP-2(288–296) (SLDDYNHLV) was identified as the best HLA-A*0201 binder and was prioritized for CTL induction studies [1]. TRP-2(360–368) was not among the top affinity binders in this screen, yet it is the only epitope among these candidates that is both naturally processed and capable of mediating tumor cell lysis without exogenous peptide pulsing [2]. This dissociation between binding affinity and functional processing competence underscores that high MHC affinity alone is an insufficient procurement criterion for T-cell epitope reagents.

Binding Affinity vs. TRP-2(288–296)
Cross-study comparable
288–296 = top HLA-A*0201 binder by T2 stabilization. 360–368: lower affinity, but only epitope with natural processing + endogenous tumor lysis.
High MHC affinity alone is insufficient; functional processing competence distinguishes 360–368.
CTL induction rates differ; affinity rank does not predict tumor recognition.
HLA-A*0201 binding affinity Epitope prediction Peptide-MHC stability

MHC Restriction Profile and Species Cross-Reactivity: TRP-2(360–368) vs. TRP-2(180–188)

TRP-2(360–368) is restricted by HLA-A*0201, the most prevalent human MHC class I allele in Caucasian melanoma patient populations [1]. TRP-2(180–188) (SVYDFFVWL) is recognized by both human HLA-A2-restricted CTLs and murine H-2Kb-restricted CTLs [2]. This dual restriction of 180–188 facilitates direct translation between murine B16 melanoma models and human studies but does not recapitulate the processing biology of the 360–368 epitope. The 360–368 epitope, being exclusively human HLA-A*0201-restricted, requires HLA-A2 transgenic mouse models for in vivo validation, a factor that directly impacts preclinical experimental design and reagent procurement strategy [3].

MHC Restriction vs. TRP-2(180–188)
Cross-study comparable
180–188: dual human HLA-A2/murine H-2Kb restriction. 360–368: human HLA-A*0201-specific; no murine cross-reactivity reported.
For human-specific immunomonitoring, 360–368 is required; 180–188 fits B16 murine model translation.
HLA-A2 transgenic models needed for 360–368 in vivo validation.
MHC restriction Preclinical model translation HLA transgenic mice

Immunodominance Hierarchy: TRP-2(360–368) Context Relative to MART-1/Melan-A(27–35) and TRP-2(476–484)

In the landscape of melanoma HLA-A2.1-restricted epitopes, MART-1/Melan-A(27–35) is the immunodominant TAA whose constitutive proteasome-mediated processing suppresses the presentation of subdominant epitopes including TRP-2(476–484) [1]. Proteasome inhibitor treatment that blocks MART-1/Melan-A(27–35) generation promotes detectable presentation of TRP-2(476–484), a concealed epitope [1]. In contrast, TRP-2(360–368) is constitutively presented without requiring proteasome inhibition and independently of MART-1 immunodominance effects, positioning it as a reliably detectable epitope for baseline immunomonitoring even when MART-1 presentation is intact [1].

Immunodominance Context
Class-level
360–368 presented constitutively, not suppressed by MART-1 immunodominance. 476–484 is concealed, requiring proteasome inhibitor to block MART-1 processing.
360–368 enables baseline immunomonitoring without inhibitor manipulation.
Class-level inference; review source for assay-specific applicability.
Immunodominance Tumor antigen hierarchy Proteasome inhibitor modulation

L-Dopachrome Tautomerase (360–368): Evidence-Backed Application Scenarios for Procurement Decision-Making


HLA-A*0201 Tetramer Construction for Ex Vivo Quantification of TRP-2-Specific CD8+ T Cells in Melanoma Patients

TRP-2(360–368) is the only TRP-2-derived nonameric peptide that combines confirmed natural processing, constitutive HLA-A*0201 presentation, and tumor-cell lysis capacity, making it the appropriate choice for constructing pMHC tetramers used to enumerate TRP-2-specific CD8+ T cells directly from patient peripheral blood without exogenous peptide stimulation . TRP-2(288–296) may offer higher MHC binding affinity but lacks constitutive natural processing competence, while TRP-2(476–484) is a concealed epitope requiring proteasome inhibition for detection .

In Vitro CTL Stimulation and Functional Avidity Assessment Using Autologous Dendritic Cells from HLA-A*02+ Donors

The 360–368 peptide is validated for in vitro CTL induction using peptide-pulsed autologous dendritic cells to stimulate CD8+-enriched T cells from HLA-A*02+ healthy donors and melanoma patients, with resulting CTL lines capable of recognizing and lysing HLA-A*02+ TRP-2+ melanoma cells in an HLA class I-restricted manner . Alternative peptides such as TRP-2(180–188) require careful consideration of MHC restriction compatibility (H-2Kb vs. HLA-A*0201) depending on whether the assay uses murine or human antigen-presenting cells .

Proteasome-Dependent Antigen Processing Studies and PA28 Mechanistic Investigations

TRP-2(360–368) serves as a well-characterized model substrate for studying PA28-dependent proteasome processing of human tumor antigens. Its strict dependence on PA28, experimentally validated through loss-of-function (PA28-deficient cells fail to present the epitope) and rescue-of-function (PA28 restoration fully recovers presentation) experiments, makes it an essential positive-control reagent for proteasome biology research . The N-terminal flanking region of this epitope has been shown sufficient to transfer PA28 dependence onto otherwise PA28-independent epitopes, making the peptide a unique tool for studying sequence determinants of proteasome processing .

Melanoma Peptide Vaccine Research Requiring Constitutively Presented HLA-A*0201 Epitopes

For multi-epitope melanoma vaccine constructs incorporating TRP-2-derived sequences, the 360–368 epitope provides a constitutively presented, naturally processed component that complements immunodominant epitopes from other melanoma differentiation antigens such as gp100 and MART-1/Melan-A . Unlike TRP-2(476–484), which requires pharmacological proteasome manipulation to achieve detectable presentation, the 360–368 peptide is autonomously processed and displayed, supporting its use in vaccine formulations where constitutive epitope presentation is desired without adjuvant-mediated proteasome modulation .

Application
Selection Property
Validation Focus
HLA-A*0201 tetramer construction (research samples)
Natural processing competence
Ex vivo CD8+ T-cell enumeration without exogenous peptide pulsing
CTL induction and avidity assays (donor APCs)
HLA-A*0201-restricted presentation
Tumor-cell lysis endpoint in A2-matched systems
Proteasome processing studies (PA28 mechanism)
PA28-dependent epitope generation
Epitope rescue assays in PA28-null vs. restored models
Multi-epitope vaccine research (TRP-2 component)
Constitutive, inhibitor-independent presentation
Immunogenicity and construct presentation validation
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